2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide
Overview
Description
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methylsulfonyl group, and a pyridin-3-ylmethyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
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Formation of the Benzyl(methylsulfonyl)amine Intermediate
Reagents: Benzylamine, methylsulfonyl chloride
Conditions: The reaction is carried out in the presence of a base such as triethylamine at low temperatures to prevent side reactions.
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Coupling with Pyridin-3-ylmethylamine
Reagents: Pyridin-3-ylmethylamine, coupling agent (e.g., EDCI or DCC)
Conditions: The reaction is performed in an organic solvent like dichloromethane under an inert atmosphere to facilitate the formation of the amide bond.
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Final Product Formation
Reagents: The intermediate product from the previous step, benzoyl chloride
Conditions: The reaction is conducted in the presence of a base such as pyridine to complete the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of continuous flow reactors, and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[benzyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)benzamide
- 2-[benzyl(methylsulfonyl)amino]-N-(pyridin-4-ylmethyl)benzamide
- 2-[benzyl(methylsulfonyl)amino]-N-(quinolin-3-ylmethyl)benzamide
Uniqueness
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide is unique due to the specific positioning of the pyridin-3-ylmethyl group, which can influence its binding affinity and selectivity towards molecular targets. This structural uniqueness may result in distinct biological activities and therapeutic potential compared to its analogs.
Properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-28(26,27)24(16-17-8-3-2-4-9-17)20-12-6-5-11-19(20)21(25)23-15-18-10-7-13-22-14-18/h2-14H,15-16H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIYSHQJTDBDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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